![molecular formula C17H12ClNO4S B14013646 6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one
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Overview
Description
6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one is a complex organic compound with the molecular formula C17H12ClNO4S. This compound is known for its unique structural features, which include a chloro group, an ethynyl group, and a sulfonyl group attached to a benzoxazinone core.
Preparation Methods
The synthesis of 6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves several steps. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the formation of the benzoxazinone core through a cyclization reaction.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, typically using palladium catalysts and copper co-catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form various substituted derivatives
Scientific Research Applications
6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The chloro and ethynyl groups play a crucial role in its reactivity, allowing it to bind to target proteins or enzymes. The sulfonyl group enhances its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one include:
- 6-Chloro-1-phenyl-2,3-dihydro-4(1H)-quinolinone oxime
- 2-[4-(Dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone
- 2-(2,4-Dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
These compounds share structural similarities but differ in their functional groups and specific applications.
Biological Activity
6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one (CAS Number: 2093115-05-8) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a benzoxazine core and various substituents, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H12ClNO4S, with a molecular weight of approximately 361.80 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Chemical Name | 6-Chloro-4-ethynyl... |
CAS Number | 2093115-05-8 |
Molecular Formula | C17H12ClNO4S |
Molecular Weight | 361.80 g/mol |
SMILES | C#CC1OC(=O)N(c2c1cc(Cl)cc2)S(=O)(=O)c1ccc(cc1)C |
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in cancer progression. For example, research on related benzamide derivatives has demonstrated inhibition of RET kinase activity, which is crucial in several malignancies . This suggests that 6-Chloro-4-ethynyl could potentially inhibit similar pathways.
The proposed mechanism for the biological activity of this compound includes:
- Binding to Target Proteins : The sulfonamide group may facilitate binding to target proteins involved in cell signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : By interfering with key regulatory enzymes, the compound may reduce tumor growth rates.
Study on Anticancer Properties
In a recent study involving a series of benzamide derivatives, compounds structurally similar to 6-Chloro-4-ethynyl were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives led to a significant reduction in cell viability across multiple cancer types .
Pharmacokinetics and Toxicity
Although specific pharmacokinetic data for 6-Chloro-4-ethynyl are lacking, studies on related compounds suggest moderate bioavailability and potential hepatotoxicity at high doses. Further research is needed to establish a comprehensive profile for this compound.
Properties
Molecular Formula |
C17H12ClNO4S |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
6-chloro-4-ethynyl-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C17H12ClNO4S/c1-3-16-14-10-12(18)6-9-15(14)19(17(20)23-16)24(21,22)13-7-4-11(2)5-8-13/h1,4-10,16H,2H3 |
InChI Key |
AHXDUGKZHBAGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C(OC2=O)C#C |
Origin of Product |
United States |
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